molecular formula C16H10N2O4 B5768754 (E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile

(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No.: B5768754
M. Wt: 294.26 g/mol
InChI Key: BZGOXWQHYLNMOP-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile is an organic compound that features a benzodioxole ring and a nitrophenyl group connected by a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 2-nitrobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 1,3-benzodioxole and 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the propenenitrile linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of oxidized benzodioxole derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with nitrophenyl and benzodioxole moieties are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the nitrophenyl group suggests possible interactions with biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug candidate, it might interact with specific enzymes or receptors in the body. The nitrophenyl group could participate in electron transfer reactions, while the benzodioxole ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1,3-benzodioxol-5-yl)-3-phenylprop-2-enenitrile: Lacks the nitro group, which may result in different reactivity and biological activity.

    (E)-2-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)prop-2-enenitrile: The nitro group is positioned differently, which could affect its chemical and biological properties.

Uniqueness

(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile is unique due to the specific positioning of the nitro group and the benzodioxole ring

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c17-9-13(7-12-3-1-2-4-14(12)18(19)20)11-5-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGOXWQHYLNMOP-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.